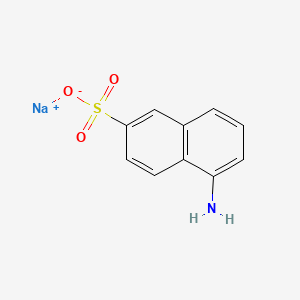
Sodium 5-aminonaphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-aminonaphthalene-2-sulphonate is an organic compound belonging to the class of 2-naphthalene sulfonates. It is characterized by the presence of a sulfonic acid group at the 2-position of the naphthalene ring and an amino group at the 5-position. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-aminonaphthalene-2-sulphonate typically involves the sulfonation of 5-aminonaphthalene. The reaction is carried out by treating 5-aminonaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to obtain the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the controlled addition of sulfuric acid to 5-aminonaphthalene under specific temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-aminonaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfinic acid derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are commonly employed.
Major Products:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Sulfinic acid derivatives.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 5-aminonaphthalene-2-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors
Wirkmechanismus
The mechanism of action of sodium 5-aminonaphthalene-2-sulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The amino group can form hydrogen bonds with target molecules, contributing to its binding affinity .
Vergleich Mit ähnlichen Verbindungen
- 5-aminonaphthalene-2-sulfonic acid
- 1-naphthylamine-6-sulfonic acid
- α-naphthylamine-6-sulfonic acid
Comparison: Sodium 5-aminonaphthalene-2-sulphonate is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to other similar compounds. Additionally, its sodium salt form makes it more suitable for aqueous applications .
Eigenschaften
CAS-Nummer |
28907-84-8 |
|---|---|
Molekularformel |
C10H8NNaO3S |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
sodium;5-aminonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
LPRBJVUYRGPVTE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


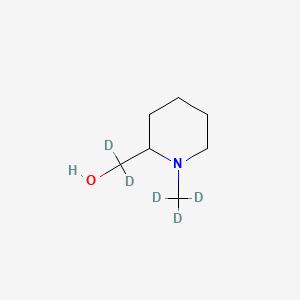
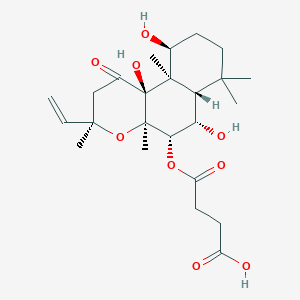
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)
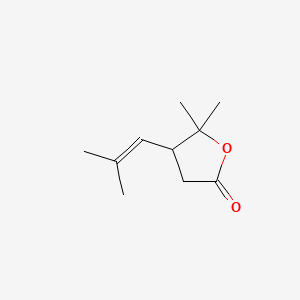
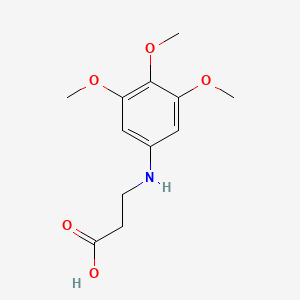
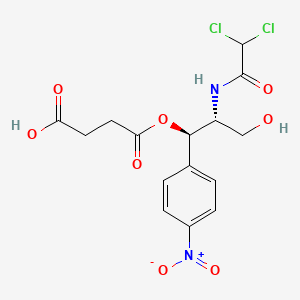


![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)


![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)


